4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid
CAS No.:
Cat. No.: VC18368088
Molecular Formula: C21H31N3O4
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31N3O4 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26) |
| Standard InChI Key | VPBRWWHXQDNVRE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three key components:
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A benzoic acid backbone providing a carboxylic acid functional group for further derivatization.
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A piperidine ring (CHN) attached at the fourth position of the benzoic acid, contributing conformational rigidity.
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A piperazine ring (CHN) substituted at the fourth position of the piperidine, further modified by a Boc protecting group .
The Boc group () shields the secondary amine on the piperazine, preventing unwanted reactions during synthesis while improving solubility in organic solvents.
Table 1: Key Molecular Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Boc Protection: Piperazine is treated with di-tert-butyl dicarbonate (BocO) to introduce the Boc group at the secondary amine.
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Piperidine Coupling: The Boc-protected piperazine is reacted with 4-(1-piperidyl)benzoic acid via nucleophilic substitution or reductive amination .
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Purification: Crude product is purified via column chromatography or recrystallization, achieving ≥95% purity .
Critical parameters include:
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Temperature: Reactions typically proceed at 0–25°C to avoid Boc deprotection.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | BocO, DCM, 0°C | 85–90% |
| Piperidine Coupling | EDCI, HOBt, DIPEA, THF, RT | 70–75% |
| Deprotection (Optional) | TFA/DCM (1:1), RT | 95% |
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): NMR spectra confirm regiochemistry, with distinct peaks for Boc methyl groups (~1.4 ppm) and aromatic protons (~7.8 ppm).
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High-Performance Liquid Chromatography (HPLC): Purity ≥95% is verified using reverse-phase C18 columns and UV detection at 254 nm .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 389.5 [M+H] .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The benzoic acid moiety undergoes standard reactions:
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Esterification: Treatment with methanol/H yields methyl esters, enhancing lipophilicity.
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Amidation: Coupling with amines via carbodiimide chemistry produces amides, critical for drug conjugates .
Boc Deprotection
Exposure to trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the secondary amine for further functionalization:
Piperazine/Piperidine Modifications
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Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, altering solubility.
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Metal Complexation: The piperazine nitrogen lone pairs coordinate transition metals, enabling catalytic applications .
Applications in Medicinal Chemistry
PROTAC Development
This compound serves as a semi-flexible linker in PROTACs, which target proteins for ubiquitination and degradation . The piperazine-piperidine backbone balances rigidity and flexibility, optimizing ternary complex formation between the target protein and E3 ligase.
Table 3: PROTAC Design Parameters Using 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid
| Parameter | Impact on PROTAC Activity |
|---|---|
| Linker Length | Modulates distance between warheads |
| Boc Group | Enhances solubility; removed in vivo |
| Piperidine Conformation | Affects binding pocket access |
Neurological Therapeutics
Structural analogs inhibit β-amyloid peptide production, suggesting potential in Alzheimer’s disease . The benzoic acid group may chelate metal ions involved in amyloid aggregation.
Cardiovascular Applications
Derivatives with similar architectures inhibit platelet aggregation by blocking fibrinogen receptor α(IIb)β(3) , highlighting anti-thrombotic potential.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound’s piperazine moiety mimics endogenous polyamines, enabling inhibition of enzymes like histone deacetylases (HDACs) .
Receptor Modulation
Molecular docking studies predict affinity for G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, due to the heterocyclic amine motifs.
Recent Advances and Future Directions
Targeted Protein Degradation
Ongoing research focuses on optimizing linker geometry in PROTACs to improve degradation efficiency .
Hybrid Molecules
Conjugation with anticancer agents (e.g., kinase inhibitors) is being explored to enhance tumor selectivity .
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